molecular formula C18H36 B091540 1-Octadecene CAS No. 112-88-9

1-Octadecene

Cat. No.: B091540
CAS No.: 112-88-9
M. Wt: 252.5 g/mol
InChI Key: CCCMONHAUSKTEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octadecene can be synthesized through the catalytic oligomerization of ethylene. In this process, a catalyst, typically a transition metal complex, promotes the formation of longer carbon chains from ethylene gas .

Industrial Production Methods: In industrial settings, this compound is produced using similar catalytic processes, ensuring high purity and yield. The process involves the use of high temperatures and pressures to facilitate the oligomerization reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Octadecene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

octadec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3H,1,4-18H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCMONHAUSKTEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25511-67-5
Record name 1-Octadecene, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25511-67-5
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DSSTOX Substance ID

DTXSID3026932
Record name 1-Octadecene
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Molecular Weight

252.5 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid, Melting point = 17.5 deg C; [ChemIDplus] Colorless liquid; mp = 18.3 deg C; [OECD SIDS: Higher Olefins - 2004]
Record name 1-Octadecene
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Record name 1-Octadecene
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Vapor Pressure

0.0000675 [mmHg]
Record name 1-Octadecene
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CAS No.

112-88-9, 27070-58-2
Record name 1-Octadecene
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Record name 1-Octadecene
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Record name Octadecene
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Record name 1-OCTADECENE
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Record name 1-Octadecene
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Record name 1-Octadecene
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Record name Octadec-1-ene
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Record name 1-OCTADECENE
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Synthesis routes and methods

Procedure details

In like manner a thickened, moldable intermediate is produced when appropriate amounts, as described herein, of 5-chloro-1-hexene, methylmaleic anhydride, a 1,2-epoxy octadecane, a 4:1 styrene-maleic anhydride copolymer and pyridine are heated to about 45° C. in the presence of t-butyl peroxypivalate. Also a thickened, moldable intermediate is produced when appropriate amounts of 1-octadecene, styrene, chloromaleic anhydride, 2,3 -epoxy-2-phenylhexane, a 1-hexene-maleic anhydride copolymer and N-methylpiperazine are heated to about 45° C. in the presence of 2-t-butylazo-2-cyano-4-methoxy-4-methylpentane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Octadecene
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Reactant of Route 3
1-Octadecene
Reactant of Route 4
1-Octadecene
Reactant of Route 5
1-Octadecene
Reactant of Route 6
1-Octadecene

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